N-tert-butyl-N-phenylethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-N-phenylthioacetamide: is an organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ritter Reaction: One common method for synthesizing N-tert-butyl-N-phenylthioacetamide involves the Ritter reaction. This reaction typically uses nitriles and tertiary alcohols in the presence of a strong acid catalyst.
Catalytic Methods: Another approach involves the use of catalysts such as copper(II) triflate (Cu(OTf)2) to facilitate the reaction between di-tert-butyl dicarbonate and nitriles.
Industrial Production Methods: Industrial production methods for N-tert-butyl-N-phenylthioacetamide often involve large-scale Ritter reactions under controlled conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Meta-chloroperoxybenzoic acid is commonly used for oxidation reactions.
Acid Catalysts: Sulfuric acid is frequently used in the Ritter reaction for the synthesis of N-tert-butyl-N-phenylthioacetamide.
Major Products:
Sulfoxides and Sulfones: These are major products formed from the oxidation of N-tert-butyl-N-phenylthioacetamide.
Scientific Research Applications
Chemistry: N-tert-butyl-N-phenylthioacetamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound is studied for its potential as a pharmacological agent. Its thioamide group is of interest due to its ability to interact with biological molecules, potentially leading to the development of new drugs .
Industry: In the industrial sector, N-tert-butyl-N-phenylthioacetamide is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism by which N-tert-butyl-N-phenylthioacetamide exerts its effects involves the interaction of its thioamide group with target molecules. This interaction can lead to the formation of stable complexes, which can modulate the activity of enzymes or other proteins. The sulfur atom in the thioamide group plays a crucial role in these interactions, often forming strong bonds with metal ions or other electrophilic centers .
Comparison with Similar Compounds
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide: This compound is similar in that it also contains a tert-butyl group, but it differs in its functional groups and applications.
N-tert-Butyl-alpha-phenylnitrone: Another compound with a tert-butyl group, but it is used primarily as a spin trap in radical chemistry.
Uniqueness: N-tert-butyl-N-phenylthioacetamide is unique due to its thioamide group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where sulfur-containing compounds are required .
Properties
CAS No. |
172896-62-7 |
---|---|
Molecular Formula |
C12H17NS |
Molecular Weight |
207.34 g/mol |
IUPAC Name |
N-tert-butyl-N-phenylethanethioamide |
InChI |
InChI=1S/C12H17NS/c1-10(14)13(12(2,3)4)11-8-6-5-7-9-11/h5-9H,1-4H3 |
InChI Key |
OXTAKNOPIOUWOX-UHFFFAOYSA-N |
SMILES |
CC(=S)N(C1=CC=CC=C1)C(C)(C)C |
Canonical SMILES |
CC(=S)N(C1=CC=CC=C1)C(C)(C)C |
Synonyms |
Ethanethioamide, N-(1,1-dimethylethyl)-N-phenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.